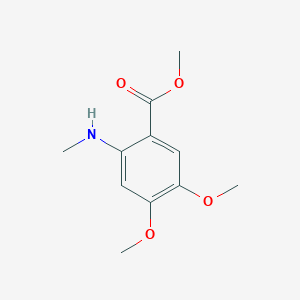
Methyl 4,5-dimethoxy-2-(methylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid and is characterized by the presence of methoxy and methylamino groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethoxy-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . Another method includes the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
化学反应分析
Cyclization Reactions
These reactions form heterocyclic structures, such as 1,4-benzodiazepines or quinazolinones.
Hydrolysis
Hydrolysis of the ester group converts it to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (25% aqueous), methanol/water | 88.26% | 4-(Methylamino)benzoic acid |
Aminolysis
The methylamino group can undergo aminolysis, though detailed mechanisms for this compound are inferred from studies on methyl benzoate.
-
Mechanism : Concerted or stepwise pathways with similar activation energies. Base catalysis (e.g., ammonia) facilitates proton transfer .
Substitution Reactions
Functional groups enable substitutions, such as:
-
Oxidation : Conversion of methoxy to hydroxyl or keto groups.
-
Alkylation : Introduction of alkyl groups via nucleophilic attack.
-
Reduction : Transformation of nitro groups (if present) to amino groups.
Cyclization Mechanism
Studies on related compounds suggest a two-step process:
-
Formation of an aza-oxyallyl cation intermediate.
-
Intramolecular nucleophilic attack to form the heterocyclic product .
Aminolysis Pathway
Density functional theory (DFT) studies on methyl benzoate reveal:
-
Concerted vs. Stepwise : Both pathways have comparable activation energies.
-
Base Catalysis : Ammonia acts as a general base, lowering activation energy .
Reactivity Influencing Factors
科学研究应用
Methyl 4,5-dimethoxy-2-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4,5-dimethoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: Similar in structure but with an amino group instead of a methylamino group.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Contains a nitro group instead of a methylamino group.
Uniqueness
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
Methyl 4,5-dimethoxy-2-(methylamino)benzoate, a compound belonging to the class of substituted benzoates, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and neuroprotective properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H13NO4
- Molecular Weight : 213.22 g/mol
The compound features methoxy groups at the 4 and 5 positions and a methylamino group at the 2 position of the benzoate ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.34 ± 1.05 |
| MDA-MB-231 | 8.67 ± 0.92 |
| HCT116 (Colon Cancer) | 15.45 ± 1.25 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. The compound exhibited notable activity against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.010 |
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents .
Neuroprotective Effects
In addition to its anticancer and antibacterial properties, this compound has shown potential neuroprotective effects. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : The compound displayed an IC50 value of 20.5 ± 0.3 µM against AChE, indicating moderate inhibitory activity compared to standard drugs .
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Antibacterial Efficacy : In a controlled trial assessing the antibacterial properties against Staphylococcus aureus, the compound effectively reduced bacterial load in vitro and showed promise for further development as an antibacterial agent.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl 4,5-dimethoxy-2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO4/c1-12-8-6-10(15-3)9(14-2)5-7(8)11(13)16-4/h5-6,12H,1-4H3 |
InChI 键 |
PENMFYMTGLWVNB-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















